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Compound of Interest

Compound Name: R121919 hydrochloride

Cat. No.: B1678691

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
investigation of the liver toxicity mechanism of R121919 hydrochloride (also known as NBI
30775).

Disclaimer: The clinical development of R121919 hydrochloride was discontinued due to
observations of reversible liver enzyme elevations in Phase | clinical trials.[1][2] The precise
molecular mechanism of this hepatotoxicity is not fully established. This guide provides
information based on the known data for R121919 and general principles of drug-induced liver
injury (DILI) to support further research.

Frequently Asked Questions (FAQS)

Q1: What is the known liver safety profile of R121919 hydrochloride in humans?

Al: The clinical development of R121919 hydrochloride was halted due to reversible elevation
of liver enzyme activity observed in two healthy volunteers during a Phase | dose-escalation
study.[1][2] While one open-label Phase lla study in patients with major depressive disorder did
not report serious adverse effects on liver enzymes, the findings from the Phase | trial were
significant enough to discontinue its development.[3][4][5][6]

Q2: What is known about the metabolism of R121919 hydrochloride?

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1678691?utm_src=pdf-interest
https://www.benchchem.com/product/b1678691?utm_src=pdf-body
https://www.benchchem.com/product/b1678691?utm_src=pdf-body
https://www.semanticscholar.org/paper/NBI-30775-(-R-121919-)-%2C-an-Orally-Active-of-the-(-Chen-Grigoriadis/dd7536f6b7de3655e9bf4d0f8c82c53b31630bb6
https://www.researchgate.net/publication/227899293_NBI_30775_R121919_An_Orally_Active_Antagonist_of_the_Corticotropin-Releasing_Factor_CRF_Type-1_Receptor_for_Treatment_of_Anxiety_and_Depression
https://www.benchchem.com/product/b1678691?utm_src=pdf-body
https://www.benchchem.com/product/b1678691?utm_src=pdf-body
https://www.semanticscholar.org/paper/NBI-30775-(-R-121919-)-%2C-an-Orally-Active-of-the-(-Chen-Grigoriadis/dd7536f6b7de3655e9bf4d0f8c82c53b31630bb6
https://www.researchgate.net/publication/227899293_NBI_30775_R121919_An_Orally_Active_Antagonist_of_the_Corticotropin-Releasing_Factor_CRF_Type-1_Receptor_for_Treatment_of_Anxiety_and_Depression
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864802/
https://pubmed.ncbi.nlm.nih.gov/14563384/
https://www.researchgate.net/publication/12451926_Effects_of_the_high-affinity_corticotropin-releasing_hormone_receptor1_antagonist_R121919_in_major_depression_The_first_20_patients_treated
https://pubmed.ncbi.nlm.nih.gov/10867111/
https://www.benchchem.com/product/b1678691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A2: In vitro studies using human liver cells have indicated that the cytochrome P450 enzymes
CYP3A4 and CYP3AS are involved in the metabolism of R121919 hydrochloride.[7] This
metabolic process is known to produce an active metabolite, R142900.[7] The role of this
metabolite, or potentially other reactive intermediates formed during metabolism, in the
observed liver enzyme elevations is a key area for investigation.

Q3: What are the potential mechanisms of liver toxicity for a compound like R121919
hydrochloride?

A3: Based on general principles of drug-induced liver injury (DILI), several mechanisms could
be hypothesized for R121919 hydrochloride, particularly given its metabolism by CYP
enzymes. These include:

» Reactive Metabolite Formation: The metabolism of R121919 by CYP3A4/5 could lead to the
formation of chemically reactive metabolites. These metabolites can covalently bind to
cellular macromolecules like proteins, leading to cellular stress, immune responses, and cell
death.

o Mitochondrial Toxicity: The parent compound or its metabolites could interfere with
mitochondrial function, leading to impaired cellular energy production, increased oxidative
stress, and the initiation of apoptotic pathways.

« Inhibition of Bile Acid Transport: The compound or its metabolites may inhibit key bile acid
transporters in hepatocytes, such as the Bile Salt Export Pump (BSEP). This can lead to the
intracellular accumulation of toxic bile acids, causing cholestatic liver injury.

Q4: My in vitro experiments with R121919 hydrochloride are showing conflicting results for
hepatotoxicity. What could be the issue?

A4: Conflicting results in in vitro hepatotoxicity assays are common and can arise from several
factors. Please refer to the Troubleshooting Guide for In Vitro Hepatotoxicity Assays below for a
detailed breakdown of potential issues and solutions. Key areas to consider include the choice
of cell model, compound concentration and solubility, and the specific endpoints being
measured.

Troubleshooting Guides
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Troubleshooting Guide for In Vitro Hepatotoxicity

Assays

This guide addresses common issues encountered when assessing the liver toxicity of

R121919 hydrochloride in vitro.

Problem Potential Cause

Recommended Solution

- Inconsistent cell seeding

) o density.- Edge effects in the
High variability between
) culture plate.- Compound
replicate wells. L )
precipitation at higher

concentrations.

- Ensure a homogenous cell
suspension before seeding.-
Avoid using the outermost
wells of the plate.- Visually
inspect wells for precipitation
after compound addition. Test
compound solubility in media

beforehand.

- The chosen cell line lacks the
relevant metabolic enzymes
(e.g., CYP3A4/5).- The
No cytotoxicity observed at incubation time is too short to
expected concentrations. observe toxicity.- The selected
cytotoxicity endpoint is not
sensitive to the mechanism of

toxicity.

- Use primary human
hepatocytes or metabolically
competent cell lines like
HepaRG™ cells.- Perform a
time-course experiment (e.g.,
24, 48, 72 hours).- Use a panel
of assays measuring different
endpoints (e.g., ATP levels,

LDH release, caspase activity).

- The compound may be
causing mitochondrial
) ) dysfunction (affecting ATP
Discrepancy between different ) ] ]
o levels) without immediate
cytotoxicity assays (e.g., LDH

membrane rupture (affecting
vs. ATP).

LDH release).- The compound
may interfere with the assay

chemistry itself.

- This may be indicative of a
specific mechanism.
Investigate mitochondrial
toxicity further.- Run a
compound-only control (no
cells) with the assay reagents

to check for interference.

Quantitative Data Summary
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The following table summarizes key in vitro hepatotoxicity data for common reference

compounds, which can be used to benchmark the activity of R121919 hydrochloride in your

assays.

Compound

Hepatotoxicity
Mechanism

Typical In Vitro
Assay

Example IC50 Value

Primary Human

Acetaminophen Reactive Metabolite Hepatocyte ~5-10 mM
Cytotoxicity
) ) Seahorse XF Analyzer
Mitochondrial ]
Rotenone o (Oxygen Consumption  ~10-100 nM
Complex | Inhibition
Rate)
_ o BSEP Vesicle
Cyclosporin A BSEP Inhibition ~1-5 uM
Transport Assay
Primary Human
) Cholestasis/Mitochon Hepatocyte
Chlorpromazine ~10-50 puM

drial Toxicity

Cytotoxicity & BSEP
Inhibition

Note: IC50 values can vary significantly depending on the specific cell type, assay conditions,

and incubation time.

Experimental Protocols

Protocol 1: Assessment of R121919 Hydrochloride
Cytotoxicity in Primary Human Hepatocytes

o Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well

plates at a density of 0.7 x 10”5 cells/well.

e Compound Preparation: Prepare a 1000x stock solution of R121919 hydrochloride in

DMSO. Serially dilute the stock to create a range of concentrations.
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» Dosing: After 24 hours of incubation to allow for cell attachment, replace the medium with
fresh medium containing the desired concentrations of R121919 hydrochloride (final DMSO
concentration should be < 0.1%). Include a vehicle control (DMSO only) and a positive

control (e.g., chlorpromazine).
 Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO2 incubator.
o Cytotoxicity Assessment:

o ATP Content Assay (e.g., CellTiter-Glo®): Measure cellular ATP levels as an indicator of

cell viability.

o LDH Release Assay: Measure the release of lactate dehydrogenase into the culture
medium as an indicator of membrane damage.

» Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value for

each endpoint.

Protocol 2: Evaluation of R121919 Hydrochloride
Inhibition of the Bile Salt Export Pump (BSEP)

¢ Assay System: Use membrane vesicles from Sf9 cells overexpressing human BSEP.

o Reaction Mixture: Prepare a reaction mixture containing the BSEP membrane vesicles, ATP,
and a probe substrate (e.g., [3H]-taurocholate).

« Inhibition Assessment: Add varying concentrations of R121919 hydrochloride to the
reaction mixture. Include a vehicle control and a positive control inhibitor (e.g., cyclosporin
A).

¢ Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

» Vesicle Capture and Scintillation Counting: Stop the reaction by adding ice-cold buffer and
filter the mixture through a glass fiber filter to capture the vesicles. Measure the amount of
radiolabeled substrate trapped inside the vesicles using a scintillation counter.
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« Data Analysis: Calculate the percentage of inhibition of BSEP activity at each concentration
of R121919 hydrochloride and determine the IC50 value.
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Caption: Hypothesized pathways of R121919 hydrochloride-induced liver injury.
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Caption: A logical workflow for investigating R121919 hepatotoxicity in vitro.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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